molecular formula C11H15NO2S B057439 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 4506-71-2

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B057439
CAS No.: 4506-71-2
M. Wt: 225.31 g/mol
InChI Key: CDYVTVLXEWMCHU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 4506-71-2) is a bicyclic thiophene derivative with a molecular weight of 225.31 g/mol and the formula C₁₁H₁₅NO₂S. It is synthesized via the Gewald reaction, a multicomponent condensation involving cyclohexanone, ethyl cyanoacetate, elemental sulfur, and a base (e.g., morpholine or diethylamine) in ethanol . This method yields up to 85% of the product as a yellow crystalline solid with a melting point of 117–118°C . The compound exhibits moderate lipophilicity (LogP: 3.3) and a polar surface area of 80.6 Ų, influencing its pharmacokinetic properties .

Structurally, it features a tetrahydrobenzo[b]thiophene core with an amino group at position 2 and an ethoxycarbonyl group at position 2. This scaffold serves as a versatile intermediate for synthesizing heterocyclic derivatives with applications in medicinal chemistry, particularly in anticancer and antimicrobial research .

Preparation Methods

Classical Gewald Reaction Methodology

The Gewald reaction, first reported in 1965, remains the cornerstone for synthesizing 2-aminothiophene derivatives. For ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, the protocol involves cyclocondensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine or diethylamine .

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Knoevenagel Condensation : Cyclohexanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Cyclization with Sulfur : Elemental sulfur incorporates into the intermediate, facilitated by the base, yielding the tetrahydrobenzo[b]thiophene core .

Typical conditions include refluxing in ethanol or methanol for 12–24 hours at 60–80°C, achieving yields of 70–85% . For instance, a mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (12 mmol) in ethanol refluxed for 18 hours produced the target compound in 82% yield .

Table 1: Classical Gewald Reaction Parameters

ComponentQuantity (mmol)SolventTemperature (°C)Time (h)Yield (%)
Cyclohexanone10Ethanol801882
Ethyl cyanoacetate10Ethanol801882
Sulfur10Ethanol801882
Morpholine12Ethanol801882

Catalytic Gewald Synthesis Using Piperidinium Borate

Recent advances have introduced catalytic systems to reduce stoichiometric base requirements. Piperidinium borate (Pip Borate), a conjugate acid-base pair, enables efficient catalysis at 5 mol% loading . This method enhances atom economy and simplifies purification.

Protocol and Performance

In a representative procedure, cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and Pip Borate (0.5 mmol) were stirred in toluene at 90°C for 6 hours, yielding 87% of the product . The catalyst facilitates both Knoevenagel condensation and sulfur cyclization, with recyclability up to five cycles without significant activity loss .

Table 2: Catalytic vs. Classical Gewald Synthesis

ParameterClassical MethodCatalytic Method
Catalyst Loading120 mol% (base)5 mol% (Pip Borate)
Reaction Time18 h6 h
Yield82%87%
SolventEthanolToluene

Industrial-Scale Production Techniques

Industrial processes prioritize scalability and cost-efficiency. Batch and continuous-flow systems have been optimized for high-volume synthesis.

Batch Reactor Optimization

A pilot-scale study using a 50 L reactor demonstrated that maintaining a temperature gradient (70–85°C) and gradual sulfur addition improved yield to 88% . Post-reaction crystallization from ethanol/ethyl acetate (3:1) afforded 99% purity .

Continuous-Flow Systems

Microreactor technology reduces reaction time to 2 hours by enhancing heat and mass transfer. A prototype system processing 10 kg/day achieved 90% yield with 98% purity, underscoring its potential for large-scale API manufacturing .

Advanced Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity.

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include N-H stretch (3360 cm⁻¹), ester C=O (1695 cm⁻¹), and aromatic C-S (680 cm⁻¹) .

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (m, 4H, cyclohexyl CH₂), 4.15 (q, 2H, OCH₂), 6.80 (s, 2H, NH₂) .

Purity Optimization

Recrystallization from ethanol/ethyl acetate (3:1) elevates purity from 95% to 99%, while reverse-phase HPLC (MeCN:H₂O gradient) resolves trace impurities .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Modifications

Table 1: Key Derivatives and Their Modifications

Compound Name Structural Modification Key Functional Groups Synthesis Yield Biological Activity
Parent Compound None -NH₂, -COOEt 72–85% Apoptosis induction (breast cancer)
6o Petasis-derived substituent -OCH₂CO, -C₆H₄OH 22% Not reported (structural focus)
S8 Benzylideneamino group -N=CH-C₆H₄-p-Br 73% Cytotoxic (A-549 lung cancer cells, IC₅₀: 10⁻⁴ M)
7d Oxazine-dione ring Fused oxazine 85% Cytotoxicity (unspecified targets)
Methyl-substituted 6-Methyl group -CH₃ at C6 66% Not reported (logP: ~2.64)

Pharmacological Activity

Anticancer Activity

  • Parent Compound : Demonstrates apoptosis-inducing effects in breast cancer models (MCF-7 cells) via caspase-3 activation .
  • S8 Derivative : Exhibits superior cytotoxicity against A-549 lung cancer cells compared to adriamycin, attributed to the electron-withdrawing p-Br group enhancing cellular uptake .

Antimicrobial Activity

  • Pyrazoline Derivatives : Modified with pyrimidine units exhibit selective PI3Kα inhibition, highlighting the scaffold’s adaptability for kinase-targeted therapies .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property Parent Compound S8 Derivative 6-Methyl Derivative
Molecular Weight 225.31 410.3 (estimated) 239.33
LogP 3.3 ~4.1 (predicted) 2.64
Hydrogen Bond Acceptors 4 5 4
Topological Polar Surface Area 80.6 Ų 95 Ų 80.6 Ų
  • Metabolic Stability : The parent compound’s ester group may render it susceptible to hydrolysis, whereas methyl substitution (e.g., 6-methyl derivative) could improve metabolic stability .

Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 4506-71-2) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C11_{11}H15_{15}NO2_2S
  • Molecular Weight : 225.31 g/mol
  • Purity : >98% .

Synthesis

The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of the tetrahydrobenzo[b]thiophene scaffold. This reaction has been optimized to yield compounds with high purity and efficiency .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties:

  • Microtubule Depolymerization : At a concentration of 10 µM, this compound caused significant microtubule depolymerization, which is crucial for its antiproliferative effects against various cancer cell lines .
  • IC50_{50} Values : The compound showed an IC50_{50} of approximately 19 nM in the MDA-MB-435 cancer cell line, indicating potent antiproliferative activity .
  • NCI Cancer Cell Line Panel : Evaluation against the NCI-60 cancer cell line panel revealed a GI50_{50} of ~10 nM across multiple cancer types, outperforming several lead compounds in potency .

Antimicrobial Activity

Studies have also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the amino group at the 2-position and the carboxylate moiety significantly contribute to the compound's biological efficacy .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50_{50} ~19 nM in MDA-MB-435
Microtubule DepolymerizationSignificant at 10 µM
AntimicrobialEffective against multiple strains

Case Studies

  • Anticancer Efficacy : In a comparative study involving various thiophene derivatives, this compound was found to be one of the most potent compounds for both microtubule depolymerization and inhibition of cancer cell proliferation .
  • Microbial Inhibition : A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited stronger antibacterial activity compared to its parent compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can its purity be optimized?

The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates and sulfur. For example, this compound can be hydrolyzed to its carboxylic acid derivative by refluxing with 2 M NaOH in ethanol (85% yield), followed by acidification with HCl to precipitate the product . Purity optimization involves recrystallization or reverse-phase HPLC using gradients like MeCN:H₂O (30%→100%) . Characterization via ¹H/¹³C NMR, IR, and HRMS is critical for confirming structural integrity.

Q. How is this compound utilized as a precursor for heterocyclic systems in medicinal chemistry?

The amino and ester groups enable diverse functionalization. For instance, reaction with 2-chloroethyl isocyanate in toluene under reflux forms ureido derivatives for glycoconjugate synthesis . Similarly, condensation with aldehydes or active methylene compounds (e.g., diethyl malonate) yields pyrimidine, thiazole, or fused heterocycles, which are evaluated for anticancer activity . These reactions often require inert conditions (dry N₂) and reflux in solvents like CH₂Cl₂ or toluene.

Advanced Research Questions

Q. What methodological challenges arise in synthesizing thienopyrimidine-2,4-diones from this compound, and how can they be addressed?

Attempts to annulate anthranilic esters with N-pyridyl ureas using this compound as a starting amine halted at the urea formation stage, with no traces of the desired thienopyrimidine-2,4-diones . This limitation may stem from steric hindrance or electronic effects of the tetrahydrobenzo[b]thiophene core. Alternative catalysts (e.g., polyphosphoric acid) or microwave-assisted conditions could improve cyclization efficiency.

Q. How do structural modifications of this compound influence its apoptotic activity in breast cancer models?

Derivatives like ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate induce apoptosis in breast cancer cells (MCF-7) via caspase-3 activation and mitochondrial membrane depolarization. In vivo studies in xenograft models show tumor volume reduction by 40–60% at 50 mg/kg doses. Structure-activity relationship (SAR) analyses reveal that electron-withdrawing groups (e.g., cyanoacrylamides) enhance potency by stabilizing ligand-receptor interactions .

Q. What is the mechanistic basis for its antibacterial activity, and how does substituent variation alter efficacy?

Derivatives such as 2-amino-3-acyl-tetrahydrobenzothiophenes disrupt bacterial membrane integrity via pore formation, as evidenced by SYTOX Green uptake assays. Substituents like phenyl or tert-butyl groups at position 6 improve lipophilicity, enhancing Gram-positive (S. aureus) inhibition (MIC = 2–8 µg/mL). Conversely, carboxylic acid derivatives exhibit reduced activity due to poor membrane permeability .

Q. Data Contradictions and Resolution

Q. Why do some studies report high anticancer activity for derivatives while others show limited efficacy?

Discrepancies arise from structural variations and assay conditions. For example, pyridazine derivatives (e.g., compound 6) show IC₅₀ = 1.2 µM against HCT-116 colon cancer cells , whereas thieno[2,3-d]pyrimidines with lauroyl groups exhibit weaker activity (IC₅₀ > 50 µM) . These differences highlight the need for standardized cytotoxicity assays (e.g., MTT vs. ATP-based) and consistent cell line models.

Q. How does the choice of solvent impact the synthesis of metal complexes with this compound?

Complexation with Cu(II), Co(II), or Zn(II) in ethanol yields stable octahedral complexes (confirmed by UV-Vis and ESR), whereas reactions in DMSO lead to ligand displacement due to solvent coordination . Solvent polarity and donor strength must be carefully optimized to preserve the tetrahydrobenzo[b]thiophene scaffold.

Q. Methodological Tables

Table 1. Representative Derivatives and Biological Activities

Derivative ClassKey Structural FeatureBiological Activity (IC₅₀/EC₅₀)Reference
CyanoacrylamidesPyrazole-4-yl substituent0.8 µM (MCF-7)
Thioureido analogsDodecanoylthioureido group12 µg/mL (E. coli)
Pyridazine-fused systemsHydrazone linkage1.2 µM (HCT-116)

Table 2. Optimal Synthesis Conditions

Reaction TypeConditionsYield (%)Purity Method
Hydrolysis to carboxylic acid2 M NaOH, ethanol, 70°C, 6 h85Acid precipitation
Knoevenagel condensationToluene, reflux, N₂ atmosphere72–85Reverse-phase HPLC

Properties

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYVTVLXEWMCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196372
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4506-71-2
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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